molecular formula C12H16N2O B12794990 4-Ethyl-3-phenylpiperazin-2-one CAS No. 5368-21-8

4-Ethyl-3-phenylpiperazin-2-one

Cat. No.: B12794990
CAS No.: 5368-21-8
M. Wt: 204.27 g/mol
InChI Key: JYFJCYPPWYOCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-phenylpiperazin-2-one is a piperazinone derivative characterized by an ethyl group at position 4 and a phenyl group at position 3 on the six-membered heterocyclic ring.

Properties

CAS No.

5368-21-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-ethyl-3-phenylpiperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-14-9-8-13-12(15)11(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15)

InChI Key

JYFJCYPPWYOCEC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(=O)C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-phenylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethyl oxalate.

    Substitution Reactions: The ethyl group is introduced at the 4-position through alkylation reactions using ethyl halides under basic conditions.

    Phenyl Group Introduction: The phenyl group is introduced at the 3-position via nucleophilic aromatic substitution reactions, often using phenyl halides and a strong base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of 4-ethyl-3-phenylpiperazin-2-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-phenylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of 4-ethyl-3-phenylpiperazin-2-one.

    Reduction: Reduced forms of the compound, such as 4-ethyl-3-phenylpiperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-3-phenylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-ethyl-3-phenylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between 4-Ethyl-3-phenylpiperazin-2-one and selected analogs:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
4-Ethyl-3-phenylpiperazin-2-one Ethyl (C4), phenyl (C3) Piperazin-2-one core ~218.3 (estimated)
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one Methoxybenzoyl (C4), ethyl-oxo-phenylpiperazine (C3) Acylated piperazine, ketone ~506.6
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloroethyl (C1), pyrimidinylphenyl (C4) Chloroacetamide, pyrimidine ~360.8
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Fluorophenyl propenone (C3), furancarbonylpiperazine (C4) α,β-unsaturated ketone, furan ~354.4
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Trifluoromethylphenylpiperazine (C3), cyclopentyl-pyranamine (C4) Trifluoromethyl, carbamate ~580.5 (estimated)

Key Observations :

  • Complexity vs. Simplicity : 4-Ethyl-3-phenylpiperazin-2-one has a simpler structure compared to analogs like the trifluoromethylphenyl derivative or the methoxybenzoyl-substituted compound , which incorporate additional aromatic or electron-withdrawing groups.
  • Conformational Constraints : The α,β-unsaturated ketone in introduces rigidity, which may influence binding to target proteins compared to the flexible ethyl group in 4-Ethyl-3-phenylpiperazin-2-one.

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The ethyl and phenyl groups in 4-Ethyl-3-phenylpiperazin-2-one contribute to moderate lipophilicity (estimated LogP ~2.5).
    • Analog with a trifluoromethyl group likely has higher LogP (~3.8) due to fluorine’s hydrophobic nature.
    • The pyrimidine-containing compound may exhibit lower solubility in aqueous media due to its aromatic heterocycle.
  • The chloroacetamide in may reduce solubility unless formulated with solubilizing excipients.

Pharmacological Implications

  • Receptor Binding: Piperazine/piperazinone derivatives often target GPCRs (e.g., 5-HT1A, D2). The phenyl group in 4-Ethyl-3-phenylpiperazin-2-one may enhance π-π stacking with aromatic residues in receptor pockets, while bulkier substituents (e.g., trifluoromethyl in ) could sterically hinder binding. The furancarbonyl group in may engage in hydrogen bonding with target proteins, a feature absent in the ethyl-substituted compound.
  • Metabolic Stability :

    • Fluorinated analogs (e.g., ) are likely more resistant to oxidative metabolism than 4-Ethyl-3-phenylpiperazin-2-one.
    • The chloro group in may slow hepatic clearance via steric blocking of cytochrome P450 enzymes.

Biological Activity

4-Ethyl-3-phenylpiperazin-2-one is a compound within the piperazine family, characterized by an ethyl group at the 4-position and a phenyl group at the 3-position of the piperazine ring. Its molecular formula is C13H18N2O, and it has a molecular weight of approximately 218.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Structural Characteristics

The structural framework of 4-Ethyl-3-phenylpiperazin-2-one contributes significantly to its biological activity. The piperazine ring is a common motif in many pharmacologically active compounds, and the specific substitutions can enhance its interaction with biological targets.

Compound Molecular Formula Molecular Weight (g/mol) Notable Features
4-Ethyl-3-phenylpiperazin-2-oneC13H18N2O218.30Ethyl and phenyl substituents
4-Methyl-3-phenylpiperazin-2-oneC13H18N2O218.25Methyl group at the 4-position
4-Benzyl-3-phenylpiperazin-2-oneC16H20N2O256.35Benzyl group at the 4-position

Antidepressant Activity

Research indicates that 4-Ethyl-3-phenylpiperazin-2-one exhibits potential antidepressant properties . Its structural similarity to other known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin receptors. A study highlighted that compounds with similar piperazine structures often modulate serotonin levels, which is crucial for mood regulation.

Anticonvulsant Activity

In addition to its antidepressant effects, preliminary studies suggest that 4-Ethyl-3-phenylpiperazin-2-one may possess anticonvulsant activity . This was inferred from its structural analogs that have demonstrated efficacy against seizures in animal models. The mechanism likely involves modulation of neuronal excitability through interactions with voltage-gated sodium channels or GABAergic pathways .

The specific mechanisms of action for 4-Ethyl-3-phenylpiperazin-2-one are still under investigation, but it is hypothesized that:

  • Receptor Binding : It may bind to various neurotransmitter receptors, influencing signaling pathways associated with mood and seizure activity.
  • Ion Channel Modulation : Similar compounds have been shown to affect ion channels, which could contribute to its anticonvulsant properties.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of piperazine derivatives, including those structurally related to 4-Ethyl-3-phenylpiperazin-2-one:

  • Anticonvulsant Screening : In a study involving various piperazine derivatives, compounds were tested for their effectiveness in preventing seizures induced by maximal electroshock (MES) in mice. Some derivatives showed significant anticonvulsant activity at specific dosages .
  • Serotonin Receptor Interaction : A study indicated that related compounds could act as serotonin receptor modulators, which is a common mechanism for antidepressants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.